molecular formula C21H28N6O4S B017705 N-Desmethyl Sildenafil CAS No. 139755-82-1

N-Desmethyl Sildenafil

カタログ番号: B017705
CAS番号: 139755-82-1
分子量: 460.6 g/mol
InChIキー: UZTKBZXHEOVDRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

N-デスメチルシルデナフィルの合成は、通常、シルデナフィルの脱メチル化を含みます。 これは、三臭化ホウ素などの脱メチル化剤の使用を含むさまざまな化学反応によって達成できます。他の適切な試薬は、制御された条件下で使用されます . 反応条件は、分子の他の部分に影響を与えることなく、メチル基を選択的に除去するために、特定の温度と溶媒を必要とする場合があります。

工業生産方法

工業現場では、N-デスメチルシルデナフィルの製造には、収量と純度を最大にするために最適化された反応条件を使用した、大規模な脱メチル化プロセスが含まれる場合があります。 プロセスには、クロマトグラフィーおよび結晶化による精製などの手順が含まれており、目的の化合物を純粋な形で得ることができます .

化学反応の分析

反応の種類

N-デスメチルシルデナフィルは、次のようなさまざまな化学反応を受けられます。

    酸化: この反応は、N-デスメチルシルデナフィルの酸化誘導体の形成につながる可能性があります。

    還元: 還元反応は、N-デスメチルシルデナフィルを還元形に変換することができます。

    置換: これは、分子内の特定の官能基の置換を伴います。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

    置換: さまざまな求核剤と求電子剤を適切な条件下で使用して、置換反応を行うことができます。

形成された主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は水酸化またはカルボキシル化誘導体を生成する可能性があり、還元は化合物の完全に還元された形を生成する可能性があります .

科学研究への応用

N-デスメチルシルデナフィルには、いくつかの科学研究への応用があります。これには、次のようなものがあります。

科学的研究の応用

Pharmacological Properties

Mechanism of Action
N-Desmethyl sildenafil acts as a phosphodiesterase type 5 (PDE5) inhibitor, similar to its parent compound, sildenafil. By inhibiting PDE5, it increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow in the pulmonary and systemic circulation. This mechanism is particularly beneficial in conditions characterized by vascular constriction.

Clinical Applications

  • Pulmonary Hypertension
    DMS has been evaluated for its efficacy in treating pulmonary arterial hypertension. A study involving six infants with pulmonary hypertension demonstrated that both sildenafil and DMS improved right ventricular hypertension, indicating that DMS retains therapeutic effects similar to sildenafil . The median plasma concentration of DMS was significantly higher than that of sildenafil, suggesting a potential for enhanced efficacy in certain populations.
  • Erectile Dysfunction
    While sildenafil is primarily used for erectile dysfunction, DMS also contributes to this effect. Its presence in circulation can prolong the therapeutic action of sildenafil, enhancing erectile function through sustained PDE5 inhibition.
  • Bioequivalence Studies
    DMS is frequently analyzed in bioequivalence studies to assess the pharmacokinetics of sildenafil formulations. A study developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying both sildenafil and DMS in human plasma, demonstrating the importance of understanding their pharmacokinetic profiles in clinical settings .

Analytical Methods

The quantification of this compound is crucial for understanding its pharmacokinetics and therapeutic efficacy. Various analytical techniques have been developed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
    This method allows for sensitive and specific detection of DMS in biological samples. Studies have shown that LC-MS/MS can accurately quantify DMS concentrations ranging from 0.5 to 500 ng/mL with high precision and stability across multiple freeze-thaw cycles .
  • High-Performance Liquid Chromatography (HPLC)
    HPLC coupled with electrospray ionization mass spectrometry has been utilized to assess bioequivalence between different formulations of sildenafil, highlighting the relevance of DMS in these analyses .

Case Studies

Several case studies illustrate the clinical significance of this compound:

  • Infant Pulmonary Hypertension
    In a cohort study involving infants treated with sildenafil for pulmonary hypertension, echocardiographic assessments indicated significant improvements in right ventricular function post-treatment. The analysis revealed that higher levels of DMS correlated with better clinical outcomes .
  • Efficacy Comparisons
    Comparative studies have shown that while sildenafil is effective in treating erectile dysfunction, the presence of DMS may enhance overall treatment efficacy due to its prolonged action and contribution to cGMP levels .

作用機序

N-デスメチルシルデナフィルは、環状グアノシン一リン酸の分解に関与する酵素である、ホスホジエステラーゼ5型を阻害することによって作用します。 この阻害は、環状グアノシン一リン酸のレベルの上昇につながり、平滑筋の弛緩と血管拡張をもたらします . 血管の緊張と血流の調節に重要な役割を果たす、一酸化窒素-環状グアノシン一リン酸シグナル伝達経路など、関連する分子標的と経路が含まれます .

類似の化合物との比較

N-デスメチルシルデナフィルは、バルデナフィルやタダラフィルなどの他のホスホジエステラーゼ5型阻害剤と似ています。ただし、これらの化合物と区別する独自のプロパティがあります。

類似の化合物のリスト

  • バルデナフィル
  • タダラフィル
  • アバナフィル

これらの化合物は、同様の作用機序を共有していますが、薬物動態プロファイル、効力、選択性において異なります .

生物活性

N-Desmethyl sildenafil (DMS) is a significant active metabolite of sildenafil, primarily known for its role in treating erectile dysfunction and pulmonary arterial hypertension. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article explores the pharmacokinetics, pharmacodynamics, and clinical implications of DMS, supported by case studies and research findings.

Pharmacokinetics of this compound

The pharmacokinetics of DMS have been extensively studied, revealing important insights into its absorption, distribution, metabolism, and excretion.

  • Metabolic Pathway : DMS is formed from the N-demethylation of sildenafil primarily via cytochrome P450 enzymes CYP3A4 (79%) and CYP2C9 (20%) . This metabolic pathway is essential for understanding how drug interactions may influence the levels of DMS in the body.
  • Concentration Data : A study involving infants with pulmonary hypertension reported median plasma concentrations of DMS at 105.5 ng/mL, indicating significant exposure in this population . Additionally, a population pharmacokinetic analysis found that co-medications inducing CYP enzymes resulted in a metabolite-to-parent ratio of 5.2 compared to 0.7 for those without such medications .

Table 1: Pharmacokinetic Parameters of DMS

ParameterValue
Median Plasma Concentration105.5 ng/mL
Metabolite-to-Parent Ratio5.2 (induced) vs. 0.7 (non-induced)
Main Metabolic PathwaysCYP3A4 (79%), CYP2C9 (20%)

DMS exhibits biological activity primarily through its action as a phosphodiesterase type 5 (PDE5) inhibitor, similar to sildenafil but with reduced potency.

  • PDE5 Inhibition : Research indicates that DMS has approximately 50% the PDE-5 inhibitory potency compared to sildenafil . This reduced efficacy suggests that while DMS can contribute to the therapeutic effects seen with sildenafil, it may not be as effective on its own.
  • Electroretinogram Studies : In studies involving rat retinas, both sildenafil and DMS enhanced the amplitude of flash-evoked electroretinograms, indicating increased sensitivity of photoreceptor cells . However, sildenafil was found to be significantly more effective than DMS in these tests.

Clinical Implications

The clinical implications of DMS are particularly relevant in specific patient populations, such as neonates and those with pulmonary arterial hypertension.

  • Case Study in Neonates : A study involving neonates diagnosed with pulmonary arterial hypertension showed that after two weeks of treatment with oral sildenafil (at a dose of 2 mg/kg/day), echocardiographic assessments indicated a decrease in right ventricular systolic pressure . The role of DMS as a metabolite was crucial in understanding the overall efficacy and safety of sildenafil therapy in this vulnerable population.
  • Safety Profile : Clinical trials have demonstrated that both sildenafil and its metabolite are generally well-tolerated. A phase I study reported no significant safety concerns when administering sildenafil alongside other medications .

Table 2: Clinical Outcomes from Case Studies

Study PopulationTreatmentOutcome
Infants with PAHSildenafil (2 mg/kg/day)Improvement in right ventricular pressure
Healthy AdultsSildenafil + BoceprevirNo safety concerns; increased Cmax for sildenafil

特性

IUPAC Name

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTKBZXHEOVDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161160
Record name Desmethylsildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139755-82-1
Record name Desmethylsildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylsildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 139755-82-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WO34R9YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Sildenafil
Reactant of Route 2
Reactant of Route 2
N-Desmethyl Sildenafil
Reactant of Route 3
Reactant of Route 3
N-Desmethyl Sildenafil
Reactant of Route 4
Reactant of Route 4
N-Desmethyl Sildenafil
Reactant of Route 5
N-Desmethyl Sildenafil
Reactant of Route 6
N-Desmethyl Sildenafil
Customer
Q & A

A: Desmethylsildenafil, the primary metabolite of Sildenafil, acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [, , , ] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Desmethylsildenafil prevents the breakdown of cGMP, leading to its accumulation in smooth muscle cells. This accumulation of cGMP causes vasodilation, particularly in the pulmonary arteries and the corpus cavernosum, contributing to its therapeutic effects in pulmonary hypertension and erectile dysfunction. [, , , ]

A: While the provided abstracts do not specify spectroscopic data, the molecular formula of Desmethylsildenafil is C22H30N6O4S, and its molecular weight is 470.58 g/mol. []

A: Grapefruit juice is known to contain compounds that inhibit CYP3A4, a cytochrome P450 enzyme primarily responsible for Sildenafil metabolism in the intestines. [] Consuming grapefruit juice can potentially increase the bioavailability of Sildenafil and alter the formation of its metabolites, including Desmethylsildenafil, by affecting the first-pass metabolism of the drug. []

A: Studies in rats have demonstrated that liver cirrhosis significantly influences the pharmacokinetics of both Sildenafil and its metabolite, Desmethylsildenafil. [] In rats with liver cirrhosis, a substantial increase in the area under the curve (AUC) of intravenously administered Sildenafil was observed, indicating higher drug exposure. [] This increase in AUC is primarily attributed to a decrease in the hepatic extraction of Sildenafil due to reduced protein expression of hepatic CYP2C11 and CYP3A subfamily enzymes in these rats. []

A: Clinical studies have shown that the co-administration of Bosentan, an endothelin receptor antagonist, significantly affects the plasma concentration of Sildenafil. [, ] Bosentan has been found to increase the clearance of Sildenafil, leading to a significant decrease in its AUC. [] This interaction appears to be dose-dependent, with higher doses of Bosentan causing a more pronounced reduction in Sildenafil exposure. [] The AUC of Desmethylsildenafil is also decreased by Bosentan. []

A: Yes, co-administering Fluconazole, an antifungal medication, significantly impacts Sildenafil pharmacokinetics in infants. [] Fluconazole is a known inhibitor of CYP3A enzymes, which are involved in Sildenafil metabolism. [] Consequently, Fluconazole co-administration leads to a significant increase in Sildenafil and Desmethylsildenafil exposure. []

A: Sildenafil pharmacokinetics in neonates with pulmonary hypertension, particularly those who have undergone extracorporeal membrane oxygenation (ECMO) treatment, are highly variable. [, ] Studies have shown a wide range of exposure levels, indicating significant inter-individual variability in drug clearance. [, ] Factors such as patient weight, postnatal age, and post-ECMO time have not been found to consistently explain this variability. [, ]

A: Research suggests that the current dose regimen of Sildenafil (0.5–2.0 mg/kg four times a day) in neonates results in an exposure level comparable to the recommended adult dose of 20 mg three times a day. [, ] This highlights the need for careful dose titration in neonates based on efficacy and potential adverse effects like hypotension. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。